N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-{2-[(2-METHOXYETHYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a thiophene-2-sulfonyl group and a phenyl ring bearing a methoxyethyl carbamoyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-METHOXYETHYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the piperidine ring, followed by the introduction of the thiophene-2-sulfonyl group through sulfonylation reactions. The phenyl ring is then functionalized with the methoxyethyl carbamoyl group using carbamoylation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-METHOXYETHYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{2-[(2-METHOXYETHYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-METHOXYETHYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-substituted molecules, such as:
- N-{2-[(2-METHOXYETHYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE
- N-{2-[(2-METHOXYETHYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
What sets N-{2-[(2-METHOXYETHYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable for applications requiring precise molecular interactions and modifications.
Properties
Molecular Formula |
C20H25N3O5S2 |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[2-(2-methoxyethylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H25N3O5S2/c1-28-13-10-21-20(25)16-5-2-3-6-17(16)22-19(24)15-8-11-23(12-9-15)30(26,27)18-7-4-14-29-18/h2-7,14-15H,8-13H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
BVVRWVNQAQXHRJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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